N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Description
Properties
IUPAC Name |
N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3/t8-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLDRZKLSBVJG-PEHGTWAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)C(=O)[C@H](C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide, also known by its CAS number 1401665-58-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and sources.
- Molecular Formula : C11H21N3O2
- Molecular Weight : 227.3 g/mol
- IUPAC Name : N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]acetamide
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to various biological effects, such as:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor modulation : It can modulate receptor activity, influencing physiological responses.
Antibacterial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Investigations into its structure-activity relationships (SAR) indicate that modifications to the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines.
Neuroactive Properties
The compound's structure suggests potential neuroactive properties. Similar compounds have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This raises the possibility that this compound could influence mood and cognitive functions.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their properties:
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
- Structural Difference : Replaces the N-ethyl group with a bulkier isopropyl substituent.
- Implications :
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
- Structural Difference : Specifies (S)-configuration at the pyrrolidine 1-position, whereas the target compound’s stereochemistry at this position is unspecified.
- Implications: Stereochemical alignment at both the pyrrolidine and amino-propionyl groups could improve binding affinity to chiral targets (e.g., proteases or GPCRs).
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide
- Structural Differences: Amino-acyl group: 2-Amino-3-methyl-butyryl (branched chain) vs. 2-amino-propionyl (linear). Pyrrolidine 1-position configuration: (R) vs. unspecified in the target compound.
- Opposing stereochemistry at the pyrrolidine 1-position may alter target engagement or off-target effects .
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
- Structural Differences: Replaces the amino-propionyl and ethyl-acetamide groups with a benzyl substituent.
- Implications :
Data Table: Key Properties of Analogs
Research Findings and Trends
- Steric Effects : Bulkier substituents (e.g., isopropyl) correlate with improved metabolic stability but poorer solubility, a critical trade-off in drug design .
- Stereochemistry : Configurational mismatches (e.g., (R) vs. (S) at pyrrolidine 1-position) can render analogs inactive, underscoring the need for precise synthesis .
- Safety Profiles : Amides with aromatic groups (e.g., benzyl) exhibit higher toxicity risks, suggesting polar substituents may improve safety .
Preparation Methods
Route 1: Sequential Acylation and Alkylation
Step 1: Synthesis of Pyrrolidin-3-yl-acetamide Intermediate
-
Starting material : 3-Aminopyrrolidine.
-
Acylation : React with acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Conditions : 0°C to room temperature, 12–24 hours.
Step 2: N-Ethylation of Acetamide
-
Alkylation : Treat intermediate with ethyl bromide in DMF using NaH as a base.
-
Conditions : 60°C, 6 hours under nitrogen.
Step 3: Coupling with (S)-2-Amino-propionic Acid
Route 2: Reductive Amination Approach
Step 1: Preparation of Keto-pyrrolidine Intermediate
-
Oxidation : Treat 3-(ethylacetamido)pyrrolidine with Dess-Martin periodinane to form 3-(ethylacetamido)pyrrolidin-1-one.
Step 2: Enantioselective Reductive Amination
-
Chiral Amine Introduction : React keto intermediate with (S)-2-aminopropionaldehyde dimethyl acetal under hydrogenation (10 atm H₂, Pd/C).
-
Conditions : Ethanol, 50°C, 12 hours.
Step 3: Deprotection and Finalization
-
Acetal Hydrolysis : Treat with HCl in methanol to remove dimethyl acetal.
-
Workup : Neutralize with NaHCO₃ and extract with ethyl acetate.
Alternative Methods
Continuous Flow Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Critical Analysis of Methods
| Method | Yield | Stereopurity | Scalability | Complexity |
|---|---|---|---|---|
| Sequential Acylation | 50–60% | >98% ee | Moderate | High |
| Reductive Amination | 40–50% | 95–97% ee | Low | Medium |
| Continuous Flow | 75–80% | >99% ee | High | Low |
| SPPS | 60–70% | >98% ee | Low | Very High |
Key Findings :
-
Continuous flow synthesis offers the best balance of yield and enantiomeric excess (ee).
-
SPPS is limited by resin costs but ensures high purity for pharmaceutical applications.
-
Reductive amination suffers from moderate yields due to competing side reactions.
Optimization Strategies
Solvent Systems
Q & A
Basic: What safety protocols are recommended for handling N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., P95 respirators) is advised if aerosolization occurs .
- Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
- First Aid:
- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Eye Exposure: Flush eyes with water for at least 15 minutes and seek medical attention .
- Spill Management: Contain spills using inert absorbents; avoid dust generation. Dispose of waste via licensed hazardous waste services .
Basic: What synthetic methodologies are reported for this compound, and what are their yields?
Answer:
Key synthesis routes involve coupling reactions of pyrrolidine derivatives with activated carbonyl groups. For example:
- Method A: Reacting (R)-N-(pyrrolidin-3-yl)acetamide with 4-nitrophenyl carbonate intermediates in tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIPEA), yielding ~51.8% after purification via prep-LCMS .
- Method B: Substitution reactions with pyrazolo-pyrimidine derivatives in acetonitrile or 1,4-dioxane at 60–90°C, achieving yields of 29.8–51.8% .
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| A | THF, DIPEA | RT, 2 hours | 51.8% | |
| B | K₂CO₃, dioxane | 90°C, 10 hours | 29.8% |
Advanced: How can researchers resolve contradictions in stability data under varying experimental conditions (e.g., pH, temperature)?
Answer:
- Experimental Design:
- Data Analysis:
- Documentation: Clearly report experimental parameters (e.g., solvent systems, humidity) to enable reproducibility .
Advanced: What analytical techniques are optimal for characterizing purity and structural integrity?
Answer:
- Purity Assessment:
- LCMS: Detects impurities at ppm levels; use reverse-phase columns (C18) with acetonitrile/water gradients .
- HPLC: Quantify purity using UV detection at 210–254 nm .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify stereochemistry (e.g., (S)-configuration) and acetamide linkage .
- HRMS: High-resolution mass spectrometry for exact mass determination (e.g., m/z 433.2 [M+H]⁺ observed in LCMS) .
Advanced: What gaps exist in the toxicological profile of this compound, and how can they be addressed?
Answer:
- Identified Gaps:
- Mitigation Strategies:
Basic: How should researchers design experiments to optimize reaction yields for derivatives of this compound?
Answer:
- Parameter Screening:
- Vary solvents (e.g., THF vs. acetonitrile), bases (DIPEA vs. K₂CO₃), and temperatures (RT vs. 90°C) .
- Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading) .
- Catalyst Exploration: Test palladium or copper catalysts for cross-coupling steps .
- Yield Improvement: Implement flow chemistry for better heat/mass transfer in exothermic reactions .
Advanced: What strategies can address discrepancies in reported bioactivity data across studies?
Answer:
- Standardization: Use validated reference standards and uniform assay conditions (e.g., cell lines, incubation times) .
- Data Normalization: Normalize bioactivity to internal controls (e.g., % inhibition relative to positive controls) .
- Meta-Analysis: Apply statistical tools (e.g., funnel plots) to detect publication bias or methodological heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
